molecular formula C8H7BrN2O2 B1384766 4-Bromophthalamide CAS No. 490038-15-8

4-Bromophthalamide

Cat. No. B1384766
M. Wt: 243.06 g/mol
InChI Key: KTDBONJJPFEBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophthalamide is a chemical compound with the molecular formula C8H4BrNO2 . It is used in laboratory chemicals .


Synthesis Analysis

While specific synthesis methods for 4-Bromophthalamide were not found, a study discusses the synthesis of organic π-conjugated small molecules with bithiophene-phthalimide backbones . The chosen alkyl chains were 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .

Scientific Research Applications

Solvation Dynamics in Proteins and Microemulsions

4-Bromophthalamide derivatives, like 4-(N-bromoacetylamino)-phthalimide, have been utilized as solvation probes in proteins and microemulsions. Mandal et al. (2002) investigated the solvation dynamics of this compound in the vicinity of a protein, glutaminyl-tRNA synthetase, by covalently attaching it to the protein. This research provides insights into protein dynamics and interactions, which are crucial for understanding biological processes at the molecular level (Mandal et al., 2002).

Photonic Applications

4-Bromophthalamide derivatives have also been explored for their potential in photonics. Wender and Jeon (1999) studied bromoacetophenone derivatives, including 4'-bromoacetophenone-pyrrolecarboxamide conjugates, for their ability to act as photoinducible DNA cleaving agents. This research contributes to the development of photonucleases with potential applications in molecular biology and genetic engineering (Wender & Jeon, 1999).

Anticonvulsant Research

Investigations into the structure and energetically preferred conformations of anticonvulsant compounds have also involved 4-bromophthalamide derivatives. Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies on an anticonvulsant enaminone derivative, showcasing its potential in designing new anticonvulsant agents (Edafiogho et al., 2003).

Nuclear Waste Management

In the field of nuclear waste management, 4-bromophthalamide derivatives have been applied for the extraction of nuclear materials. Pandey et al. (2020) explored the novel ligand functionality of 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide for the efficient and selective separation of UO2^2+ and Th^4+ in ionic liquids. This research is vital for improving the safety and efficiency of nuclear waste processing (Pandey et al., 2020).

Safety And Hazards

4-Bromophthalamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 4-Bromophthalamide were not found, studies discuss the future directions of drug discovery targeting Bromodomain-containing protein 4 .

properties

IUPAC Name

4-bromobenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDBONJJPFEBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650567
Record name 4-Bromobenzene-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophthalamide

CAS RN

490038-15-8
Record name 4-Bromobenzene-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromophthalamide
Reactant of Route 2
Reactant of Route 2
4-Bromophthalamide
Reactant of Route 3
Reactant of Route 3
4-Bromophthalamide
Reactant of Route 4
Reactant of Route 4
4-Bromophthalamide
Reactant of Route 5
Reactant of Route 5
4-Bromophthalamide
Reactant of Route 6
Reactant of Route 6
4-Bromophthalamide

Citations

For This Compound
2
Citations
LKW Wassink - 2019 - search.proquest.com
… ;17-18 so when 4-bromophthalamide was synthesized afterwards, the higher … 4-bromophthalamide.When attempted again at 25C (room temperature), the yield of 4-bromophthalamide …
Number of citations: 1 search.proquest.com
DK Linn - 1974 - search.proquest.com
The goal of this investigation was the synthesis of peptides andpeptide analogs related to the neurohypophysial hormones so that furtherinsight might be gained into the structure-…
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.